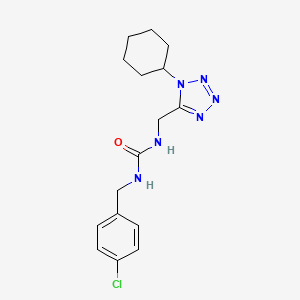

N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

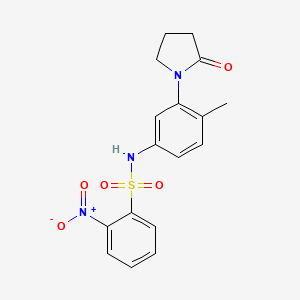

N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propane-1-sulfonamide, also known as PPTS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have a number of interesting properties, including its ability to act as a catalyst in a variety of chemical reactions. In

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Sulfonamide derivatives are key intermediates in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for their diverse biological activities. For example, the synthesis of dihydropyrazole derivatives from propargyl alcohol and N-sulfonylhydrazone showcases the utility of sulfonamide intermediates in constructing complex molecular architectures, potentially leading to new drug candidates or materials with unique properties (Yuanxun Zhu et al., 2011).

Catalysis

Sulfonamide derivatives can serve as catalysts in various chemical reactions, enhancing reaction efficiency and selectivity. For instance, propane-1-sulfonic acid-modified magnetic hydroxyapatite nanoparticles have been used as catalysts for the synthesis of monospiro-2-amino-4H-pyran derivatives, demonstrating the role of sulfonamide-based materials in promoting environmentally friendly and economically beneficial chemical processes (L. Jalili‐baleh et al., 2013).

Drug Metabolism Studies

Understanding the metabolism of sulfonamide-containing drugs is crucial for drug development. The use of microbial-based surrogate biocatalytic systems to produce mammalian metabolites of sulfonamide drugs, such as the study involving Actinoplanes missouriensis for the metabolism of a biaryl-bis-sulfonamide AMPA receptor potentiator, highlights the application of sulfonamide compounds in pharmacokinetics and drug development research (M. Zmijewski et al., 2006).

Green Chemistry

Sulfonamide derivatives play a role in green chemistry, serving as catalysts or intermediates in reactions that minimize waste and environmental impact. The use of Brønsted acidic ionic liquid-catalyzed tandem reactions for the synthesis of pyrano[3,2-c]coumarins under solvent-free conditions exemplifies the commitment to developing sustainable chemical processes (Sachinta Mahato et al., 2017).

Surface-Active Agents

The synthesis and investigation of the surface-active properties of sulfobetaine-type zwitterionic gemini surfactants, which include sulfonamide groups, illustrate the application of these compounds in creating materials with specific physicochemical properties useful in various industries, from pharmaceuticals to cosmetics (Tomokazu Yoshimura et al., 2006).

Propriétés

IUPAC Name |

N-[(4-phenyloxan-4-yl)methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-2-12-20(17,18)16-13-15(8-10-19-11-9-15)14-6-4-3-5-7-14/h3-7,16H,2,8-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLDFKKKKJPLAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC1(CCOCC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2360638.png)

![N-(1-cyanocyclopentyl)-2-({5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2360639.png)

![2-{[(4,5-Dimethoxy-2-methylphenyl)methyl]sulfanyl}acetic acid](/img/structure/B2360641.png)

![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2360642.png)

![1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2360643.png)

![[3-bromo-5-(propan-2-yloxy)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2360647.png)

![3-(4-amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2360648.png)

![2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2360650.png)

![6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B2360651.png)